2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ether
Overview
Description
Preparation Methods
The synthesis of 2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ether typically involves the reaction of 2-benzyl-4-chlorophenol with 4-piperidinylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ether can undergo various chemical reactions, including:
Scientific Research Applications
2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ether is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biochemical effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ether can be compared with similar compounds such as:
2-Benzyl-4-chlorophenol: This compound is a precursor in the synthesis of this compound and shares some similar chemical properties.
4-Piperidinylmethyl chloride: Another precursor, this compound is used in the synthesis and has similar reactivity.
2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ketone: A related compound that can be formed through oxidation reactions.
This compound stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research .
Properties
IUPAC Name |
4-[(2-benzyl-4-chlorophenoxy)methyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c20-18-6-7-19(22-14-16-8-10-21-11-9-16)17(13-18)12-15-4-2-1-3-5-15/h1-7,13,16,21H,8-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBAPTHHRHABQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.